molecular formula C26H29N5O B12085951 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine

3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine

Cat. No.: B12085951
M. Wt: 427.5 g/mol
InChI Key: PPIOFHDONIELRC-UHFFFAOYSA-N
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Description

3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyrimidines and pyrroles.

    Attachment of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling of the pyridine moiety: This step typically involves nucleophilic substitution reactions where the pyridine ring is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: This compound can serve as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: A compound with a similar piperidine ring structure.

    Ethyl acetoacetate: A compound with similar functional groups that can undergo similar chemical reactions.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic applications.

Uniqueness

3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine is unique due to its combination of a pyrrolo[2,3-d]pyrimidine core, a piperidine ring, and a pyridine moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

7-benzyl-5,6-dimethyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H29N5O/c1-19-20(2)31(17-21-7-4-3-5-8-21)25-24(19)26(29-18-28-25)32-23-10-13-30(14-11-23)16-22-9-6-12-27-15-22/h3-9,12,15,18,23H,10-11,13-14,16-17H2,1-2H3

InChI Key

PPIOFHDONIELRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)OC3CCN(CC3)CC4=CN=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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